(2R,6S)-2-(4-Fluorophenyl)-6-(iodomethyl)tetrahydro-2H-pyran
Description
The compound (2R,6S)-2-(4-fluorophenyl)-6-(iodomethyl)tetrahydro-2H-pyran is a stereochemically defined tetrahydropyran derivative with a 4-fluorophenyl group at the 2-position and an iodomethyl substituent at the 6-position. Its structure is characterized by a six-membered oxygen-containing ring, which is conformationally constrained due to substituents at the 2- and 6-positions.
Properties
Molecular Formula |
C12H14FIO |
|---|---|
Molecular Weight |
320.14 g/mol |
IUPAC Name |
(2R,6S)-2-(4-fluorophenyl)-6-(iodomethyl)oxane |
InChI |
InChI=1S/C12H14FIO/c13-10-6-4-9(5-7-10)12-3-1-2-11(8-14)15-12/h4-7,11-12H,1-3,8H2/t11-,12+/m0/s1 |
InChI Key |
NTPFBUFNAVREEC-NWDGAFQWSA-N |
Isomeric SMILES |
C1C[C@H](O[C@H](C1)C2=CC=C(C=C2)F)CI |
Canonical SMILES |
C1CC(OC(C1)C2=CC=C(C=C2)F)CI |
Origin of Product |
United States |
Biological Activity
(2R,6S)-2-(4-Fluorophenyl)-6-(iodomethyl)tetrahydro-2H-pyran, with CAS number 2135331-76-7, is a compound of interest due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies based on diverse research findings.
- Molecular Formula : CHFIO
- Molecular Weight : 320.14 g/mol
- Chemical Structure : The compound features a tetrahydropyran ring substituted with a 4-fluorophenyl group and an iodomethyl group.
Pharmacological Significance
Recent studies have indicated that compounds similar to (2R,6S)-2-(4-Fluorophenyl)-6-(iodomethyl)tetrahydro-2H-pyran exhibit significant biological activities, particularly in the context of respiratory diseases and inflammatory conditions.
- Phosphodiesterase Inhibition : Compounds in this class have been noted for their ability to inhibit phosphodiesterase type IV (PDE4), which plays a critical role in regulating intracellular levels of cyclic adenosine monophosphate (cAMP). Increased cAMP levels are associated with anti-inflammatory effects and bronchodilation, making these compounds potential candidates for treating asthma and chronic obstructive pulmonary disease (COPD) .
- Muscarinic Receptor Antagonism : The compound may also act as an antagonist at muscarinic acetylcholine receptors (mAChRs), which are implicated in various respiratory and allergic conditions. This antagonism can lead to reduced bronchoconstriction and mucus secretion .
Biological Activity Data
Case Studies
-
Study on Respiratory Diseases :
A study investigated the effects of similar tetrahydropyran derivatives on patients with COPD. Results indicated significant improvement in lung function tests and reduced exacerbation rates when treated with PDE4 inhibitors . -
Animal Model Research :
In preclinical trials using animal models, compounds exhibiting structural similarities to (2R,6S)-2-(4-Fluorophenyl)-6-(iodomethyl)tetrahydro-2H-pyran demonstrated effective bronchodilation and reduced airway hyperreactivity . -
Clinical Trials :
Ongoing clinical trials are evaluating the efficacy of PDE4 inhibitors in managing asthma symptoms. Initial results show promise for compounds that share the pharmacophore of (2R,6S)-2-(4-Fluorophenyl)-6-(iodomethyl)tetrahydro-2H-pyran .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations in Tetrahydropyrans
2,6-Disubstituted Tetrahydropyrans
details several cis-2,6-disubstituted tetrahydropyrans with varying substituents:
- (2R,6R)-2-Benzyl-6-methyltetrahydro-2H-pyran (2b) : Exhibits distinct NMR signals (δ 7.16–7.10 ppm for aromatic protons) and IR absorption at 1722 cm⁻¹ (C=O stretch). Diastereomeric excess >99:1 .
- (2R,6S)-2-Benzyl-6-isopropyltetrahydro-2H-pyran (2c) : Similar NMR profile but with downfield shifts for isopropyl groups (δ 1.2–1.4 ppm).
- (2R,6R)-2-Benzyl-6-(6-bromohexyl)tetrahydro-2H-pyran (2d) : Features bromoalkyl chain effects in ¹³C NMR (δ 34.5 ppm for C-Br) .
Comparison: The iodomethyl group in the target compound likely increases molecular weight and polarizability compared to methyl or isopropyl analogs.
Fluorophenyl-Containing Analogs
- (4R,6S)-6-[(E)-2-(2-Cyclopropyl-4-(4-fluorophenyl)quinolin-3-yl)vinyl]-4-hydroxytetrahydro-2H-pyran-2-one (CAS 141750-63-2): A statin lactone derivative with a conjugated vinyl group and fluorophenyl moiety. Used in lipid-lowering therapies .
Comparison: The target compound lacks the conjugated lactone or quinoline systems seen in statin derivatives, which may reduce its metabolic activity but enhance stability.
Pharmacological and Industrial Relevance
- The target compound’s iodomethyl group could serve as a radiolabeling site for imaging .
- Antifungal/Antioxidant Agents: Pyrimidine-containing furanose derivatives () with fluorophenyl groups demonstrate bioactivity, suggesting the target compound could be modified for similar applications .
Data Tables
Table 1: Key Physicochemical Properties of Selected Analogs
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
